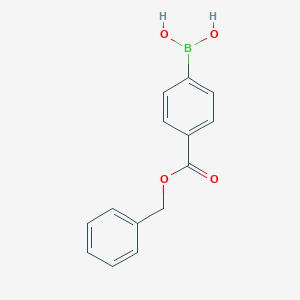

![molecular formula C7H8N4 B063721 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine CAS No. 178885-60-4](/img/structure/B63721.png)

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

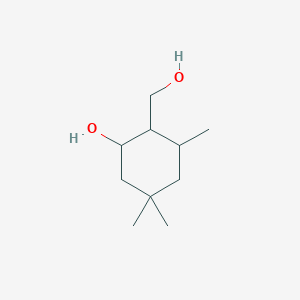

1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic organic compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as MIPA and has a molecular formula of C9H9N3. MIPA is a derivative of imidazo[4,5-b]pyridine and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques : 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine has been synthesized through palladium-catalyzed amide coupling reactions, providing access to products with substitutions at N1 and C2. This method facilitates the synthesis of complex structures including natural products and mutagens (Rosenberg, Zhao, & Clark, 2012).

Molecular Structure and Vibrational Spectra : The molecular structure and vibrational spectra of this compound and its derivatives have been studied using density functional theory. These studies have provided insights into the compound’s structural characteristics and energy levels (Lorenc et al., 2008).

Synthetic Pathways and Derivatives

Modified Synthetic Approaches : Research has developed optimized palladium-catalyzed Buchwald cross-coupling methods to synthesize heterocyclic food mutagens like PHIP and DMIP from this compound. These methods highlight efficient catalytic systems for introducing various groups on the heterocyclic core (Sajith et al., 2013).

Transition-Metal-Catalyzed Arylation : Research has explored the transition-metal-catalyzed arylation of this compound (1-deazapurines), emphasizing the synthesis of these compounds from 5-aminoimidazoles. This process highlights the importance of this compound in complex chemical reactions (Iaroshenko et al., 2012).

Applications in Drug Development and Synthesis

Imidazo[4,5-b]pyridine Derivatives : The compound has been used to synthesize new imidazo[4,5-b]pyridine derivatives, which were evaluated for their tuberculostatic activity. This highlights the potential application of the compound in the development of new pharmaceuticals (Bukowski et al., 2012).

Potential in Mutagenic Potency Analysis : Studies have synthesized derivatives of this compound and evaluated their mutagenic potency using the Ames test. This research is significant in understanding the mutagenic properties of heterocyclic amines (Chrisman, Tanga, & Knize, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine are Estrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play a crucial role in the regulation of gene expression and are involved in cellular growth and development .

Mode of Action

This compound interacts with its targets by decreasing NF-kappa-B DNA-binding activity and inhibiting NF-kappa-B-mediated transcription from the IL6 promoter . It can displace RELA/p65 and associated coregulators from the promoter . This compound is also recruited to the NF-kappa-B response element of the CCL2 and IL8 promoters and can displace CREBBP .

Biochemical Pathways

The compound affects the NF-kappa-B signaling pathway, which plays a key role in regulating the immune response to infection . Incorrect regulation of NF-kappa-B has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that imidazole compounds are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of DNA damage, gene mutation, and chromosomal anomalies . It can be metabolized by human microsomes isolated from liver and colon to a species that damages bacterial DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it might be more effective in aqueous environments.

Biochemical Analysis

Biochemical Properties

It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and has a melting point of 284-286°C .

Properties

IUPAC Name |

1-methylimidazo[4,5-b]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-5-3-2-4-9-6(5)10-7(11)8/h2-4H,1H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQKHZOGAWOVTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=CC=C2)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B63656.png)